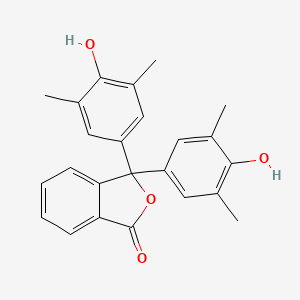
3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-bis(4-hydroxy-3,5-dimethyl-phenyl)isobenzofuran-1-one is a chemical compound with the molecular formula C24H22O4 and a molecular weight of 374.429 g/mol . This compound is known for its unique structure, which includes two hydroxy groups and two dimethylphenyl groups attached to an isobenzofuran core. It is often used in various chemical and industrial applications due to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(4-hydroxy-3,5-dimethyl-phenyl)isobenzofuran-1-one typically involves the reaction of phthalic anhydride with 2,6-dimethylphenol . The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Phthalic anhydride and 2,6-dimethylphenol.
Reaction Conditions: The reaction is typically conducted in the presence of a catalyst and under controlled temperature and pressure conditions.
Product Isolation: The product is isolated through filtration and purification processes.
Industrial Production Methods
In industrial settings, the production of 3,3-bis(4-hydroxy-3,5-dimethyl-phenyl)isobenzofuran-1-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-bis(4-hydroxy-3,5-dimethyl-phenyl)isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
3,3-bis(4-hydroxy-3,5-dimethyl-phenyl)isobenzofuran-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3,3-bis(4-hydroxy-3,5-dimethyl-phenyl)isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The hydroxy groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. The compound’s unique structure enables it to participate in multiple biochemical pathways, exerting its effects through these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-bis(4-hydroxyphenyl)isobenzofuran-1-one: Lacks the dimethyl groups, resulting in different chemical properties.
3,3-bis(4-methoxy-3,5-dimethyl-phenyl)isobenzofuran-1-one: Contains methoxy groups instead of hydroxy groups, altering its reactivity.
Uniqueness
3,3-bis(4-hydroxy-3,5-dimethyl-phenyl)isobenzofuran-1-one is unique due to the presence of both hydroxy and dimethyl groups, which confer distinct chemical and physical properties. These features make it particularly useful in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
3689-45-0 |
|---|---|
Formule moléculaire |
C24H22O4 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
3,3-bis(4-hydroxy-3,5-dimethylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C24H22O4/c1-13-9-17(10-14(2)21(13)25)24(18-11-15(3)22(26)16(4)12-18)20-8-6-5-7-19(20)23(27)28-24/h5-12,25-26H,1-4H3 |
Clé InChI |
ZSHACGOQVYVSDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)
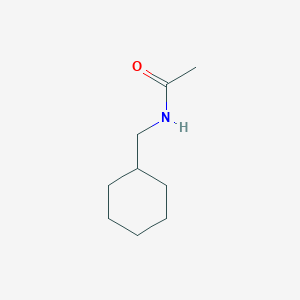
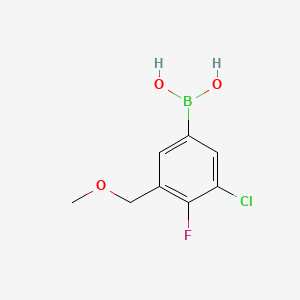
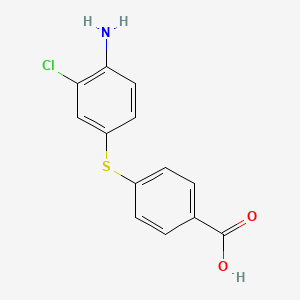
![3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)
![N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea](/img/structure/B14015508.png)
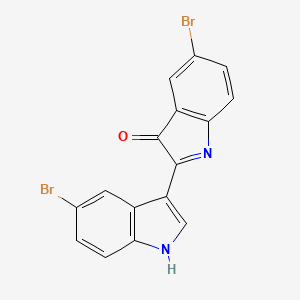


![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)



![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)
